molecular formula C11H20N2O3 B13321984 tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate

tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate

Cat. No.: B13321984
M. Wt: 228.29 g/mol
InChI Key: LVFWMQNGVVSMHM-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system fused with an oxirane ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate typically involves the reaction of a spirocyclic precursor with tert-butyl carbamate. One common method involves the use of a spiro[3.3]heptane derivative, which is reacted with tert-butyl carbamate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxo derivatives, diols, and substituted spirocyclic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an oxirane ring and a tert-butyl carbamate group. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-4-11(5-7)8(12)6-15-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

LVFWMQNGVVSMHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(CO2)N

Origin of Product

United States

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